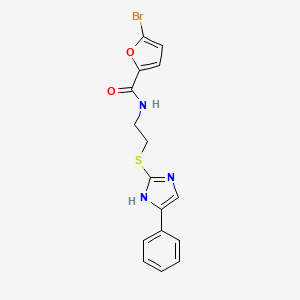

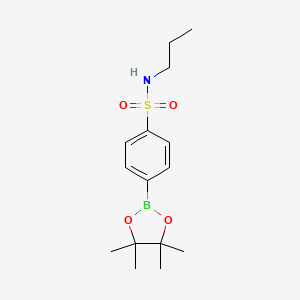

![molecular formula C6H12ClN B2978038 Spiro[2.3]hexan-4-amine hydrochloride CAS No. 2306264-06-0](/img/structure/B2978038.png)

Spiro[2.3]hexan-4-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro[2.3]hexan-4-amine hydrochloride (also known as Spirohexanamine hydrochloride or Spirohexanamine HCl) is an organic compound belonging to the class of secondary amines. It is the hydrochloride salt of the spirocyclic amine, spiro[2.3]hexan-4-amine, and is widely used in scientific research, particularly in the field of medicinal chemistry. Spirohexanamine hydrochloride is a versatile compound with a broad range of applications in research, including synthesis, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Synthesis of Functionalized Oxindoles

Spiro compounds, such as 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, have been synthesized through one-pot three-component reactions. These reactions involve substituted isatins, α-amino acids, and cyclopropenes, showcasing the compounds' role in generating complex molecules with potential anticancer activity against human leukemia K562 cell lines (Filatov et al., 2017).

Development of Novel Polyimides

Spiro compounds serve as key intermediates in creating high-performance materials. For instance, novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons demonstrate remarkable organosolubility, optical transparency, and thermal stability. These materials' properties, such as low moisture absorption and low dielectric constants, make them suitable for electronic applications (Shu-jiang et al., 2011).

Antimalarial Activity

The synthesis of dispiro N-Boc-protected 1,2,4-trioxane analogues highlights the pharmaceutical potential of spiro compounds. Some of these novel 1,2,4-trioxanes exhibit nanomolar antimalarial activity against the Plasmodium falciparum 3D7 strain, demonstrating the compounds' relevance in drug discovery (Sabbani et al., 2008).

Catalysis and Synthesis of Spiro Analogues

Spiro compounds are also pivotal in catalysis, exemplified by FeCl3 catalyzed aminomethylation, leading to hexahydropyrimidines and spiro analogues. This method shows the compounds' utility in constructing complex molecules through multicomponent synthesis, emphasizing their role in organic chemistry and material science (Mukhopadhyay et al., 2011).

DNA Interaction and Photochromic Properties

Spiro compounds have been employed in studying DNA interactions and developing photochromic materials. For instance, spiro-cyclotriphosphazenes containing 4-hydroxyphenylethyl pendant arms were synthesized and shown to interact with DNA, providing insights into the molecular mechanisms of genetic material interactions (Pektaş et al., 2018). Additionally, spiro compounds' photochromic properties offer potential applications in environmental and bio-imaging fields, as demonstrated by spiropyran-based recognitions of amines (Xue et al., 2020).

Propriétés

IUPAC Name |

spiro[2.3]hexan-6-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c7-5-1-2-6(5)3-4-6;/h5H,1-4,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBHOKRYKIVSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1N)CC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.3]hexan-4-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2977962.png)

![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2977967.png)

![N-(3-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977969.png)

![7-(4-fluorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2977972.png)

![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2977973.png)

![1-[4-(Oxolan-3-ylmethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2977975.png)

![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2977978.png)